Mitiglinide (calcium hydrate)

Description

BenchChem offers high-quality Mitiglinide (calcium hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitiglinide (calcium hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

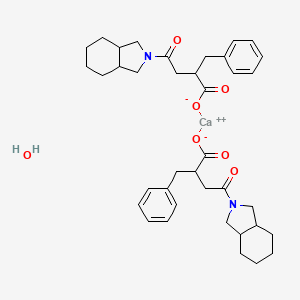

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H50CaN2O7 |

|---|---|

Molecular Weight |

686.9 g/mol |

IUPAC Name |

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate |

InChI |

InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2 |

InChI Key |

UAZPLMFRYABXQD-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mitiglinide (Calcium Hydrate) on Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, plays a crucial role in the management of postprandial hyperglycemia in type 2 diabetes mellitus. Its therapeutic effect is mediated by a direct and highly specific interaction with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This guide provides a comprehensive technical overview of the molecular mechanism of action of Mitiglinide, detailing its binding to the sulfonylurea receptor 1 (SUR1) subunit, the subsequent cascade of intracellular events leading to insulin exocytosis, and its binding kinetics. Furthermore, this document outlines detailed protocols for key experimental techniques used to elucidate this mechanism, including patch-clamp electrophysiology, intracellular calcium imaging, and insulin secretion assays.

Core Mechanism of Action: From Channel Binding to Insulin Exocytosis

Mitiglinide exerts its insulinotropic effect by physically occluding the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2] Under basal glucose conditions, these channels are open, allowing potassium ion (K+) efflux, which maintains the β-cell membrane in a hyperpolarized state.

The binding of Mitiglinide to the SUR1 subunit of the KATP channel complex induces a conformational change that leads to channel closure.[1] This inhibition of K+ efflux results in the depolarization of the β-cell plasma membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs), leading to a rapid influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in a pulse of insulin secretion.[1]

Signaling Pathway of Mitiglinide Action

The following diagram illustrates the sequential steps in the mechanism of action of Mitiglinide on pancreatic β-cells.

Quantitative Data on Mitiglinide Interaction and Efficacy

The potency and specificity of Mitiglinide's action can be quantified through various parameters. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Type/System | Description | Reference(s) |

| IC₅₀ (KATP Channel Inhibition) | 4 nM | Xenopus oocytes expressing Kir6.2/SUR1 | Concentration for 50% inhibition of the β-cell type KATP channel. | [3] |

| 100 nM | COS-1 cells expressing Kir6.2/SUR1 | Concentration for 50% inhibition of the pancreatic β-cell KATP channel. | [4] | |

| Ki (Binding Affinity) | 13 nM | Hamster Insulinoma (HIT) cell microsomes | Inhibition constant for the displacement of [³H]-glibenclamide, indicating high-affinity binding to SUR1. | [3] |

| Therapeutic Concentration for Insulin Secretion | 0.1 - 1.0 µM | Normal and diabetic GK rat islets | Concentration range that effectively amplifies glucose-dependent insulin secretion. | [5][6] |

| High Concentration Effect | 10 µM | Normal and diabetic GK rat islets | Induces insulin release even in the absence of glucose. | [5][6] |

Detailed Experimental Protocols

The elucidation of Mitiglinide's mechanism of action relies on several key experimental techniques. This section provides detailed protocols for these methods.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is designed to measure the effect of Mitiglinide on KATP channel currents in pancreatic β-cells using the inside-out patch-clamp configuration.

A. Cell Preparation:

-

Isolate pancreatic islets from rodents using collagenase digestion.

-

Disperse islets into single β-cells by gentle trituration in a Ca2+-free buffer.

-

Plate the dispersed cells on glass coverslips and culture for 24-48 hours.

B. Solutions and Reagents:

-

Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.

-

Bath Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES; pH adjusted to 7.4 with KOH.

-

Mitiglinide Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the bath solution immediately before use.

C. Electrophysiological Recording:

-

Place a coverslip with adherent β-cells in the recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Approach a single β-cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Excise the membrane patch into the "inside-out" configuration by pulling the pipette away from the cell.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV) and record baseline KATP channel activity.

-

Perfuse the bath with solutions containing increasing concentrations of Mitiglinide to determine its inhibitory effect on channel currents.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Mitiglinide using the ratiometric fluorescent dye Fura-2 AM.

A. Cell Preparation and Dye Loading:

-

Plate dispersed β-cells or intact islets on glass-bottom dishes.

-

Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution, e.g., Krebs-Ringer bicarbonate buffer).

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

B. Imaging and Data Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing Mitiglinide and continuously record the changes in the F340/F380 ratio, which is proportional to the [Ca²⁺]i.

Insulin Secretion Assay (ELISA)

This protocol outlines the quantification of insulin secreted from isolated pancreatic islets in response to Mitiglinide using an Enzyme-Linked Immunosorbent Assay (ELISA).

A. Islet Preparation and Incubation:

-

Isolate pancreatic islets and allow them to recover in culture medium overnight.

-

Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well) in a 24-well plate.

-

Pre-incubate the islets in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate (KRB) buffer for 1-2 hours at 37°C to establish a basal secretion rate.

-

Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and the desired concentrations of Mitiglinide (and/or high glucose as a positive control).

-

Incubate for 1 hour at 37°C.

B. Sample Collection and Insulin Quantification:

-

After incubation, carefully collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Normalize the amount of secreted insulin to the number of islets or total protein content.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for investigating the effects of Mitiglinide on pancreatic β-cell function.

Conclusion

Mitiglinide's mechanism of action on pancreatic β-cells is a well-defined process initiated by its high-affinity binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events, including membrane depolarization, calcium influx, and ultimately, the pulsatile release of insulin. The quantitative data on its binding affinity and effective concentrations underscore its potency and specificity for the β-cell KATP channel. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of Mitiglinide and other insulin secretagogues, contributing to a deeper understanding of β-cell physiology and the development of novel anti-diabetic therapies.

References

- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular interaction of Mitiglinide with ATP-sensitive potassium channels

An In-depth Technical Guide to the Molecular Interaction of Mitiglinide (B115668) with ATP-Sensitive Potassium Channels

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes. Its therapeutic effect is mediated by the specific inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This technical guide provides a detailed examination of the molecular interactions between Mitiglinide and the K-ATP channel. It covers the mechanism of action, the precise binding site as revealed by structural biology, quantitative interaction data, and detailed experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction: Mitiglinide and the Pancreatic K-ATP Channel

Mitiglinide is a calcium salt hydrate (B1144303) of a benzylsuccinic acid derivative, distinct from the sulfonylurea class of drugs, that stimulates insulin secretion in a glucose-dependent manner.[1][2] Its primary target is the ATP-sensitive potassium (K-ATP) channel, a critical component in the regulation of insulin release from pancreatic β-cells.[3][4]

The pancreatic K-ATP channel is a hetero-octameric protein complex. It consists of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5][6][7] This channel couples the cell's metabolic state (reflected by the intracellular ATP/ADP ratio) to its membrane potential.[6] An increase in the ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of K-ATP channels. This is the first step in the physiological pathway of glucose-stimulated insulin secretion.[6][8]

Mechanism of Action

Mitiglinide mimics the effect of elevated intracellular ATP by directly inhibiting the K-ATP channel. The mechanism proceeds through the following sequential steps:

-

Binding and Channel Closure : Mitiglinide binds to the SUR1 subunit of the K-ATP channel, inducing a conformational change that closes the Kir6.2 pore.[3][5]

-

Membrane Depolarization : The closure of these channels inhibits the outward flow of potassium ions, leading to the depolarization of the β-cell plasma membrane.[6]

-

Calcium Influx : The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular Ca²⁺.[6]

-

Insulin Exocytosis : The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[6][8]

This pathway underscores Mitiglinide's role as an insulin secretagogue, effectively lowering postprandial blood glucose levels.[1][3]

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Caption: Signaling cascade from Mitiglinide binding to insulin secretion.

The Molecular Binding Site on SUR1

Cryo-electron microscopy studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.[5][6] Mitiglinide occupies the common insulin secretagogue-binding site, often referred to as the "A-site".[5][6] This binding pocket is located within the transmembrane domains (TMDs) of SUR1.

Key features of the binding site include:

-

Location : The pocket is formed by residues on transmembrane helices TM7 and TM8 of TMD1, and TM16 and TM17 of TMD2.[5][9]

-

Interactions : The binding involves both hydrophobic and polar interactions. The negatively charged carboxyl group of Mitiglinide forms electrostatic interactions with positively charged arginine residues (R1246 on TM16 and R1300 on TM17) in SUR1.[10]

-

Conformational Lock : Mitiglinide binding locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated, which is characteristic of an inhibited state.[5][9]

-

Selectivity : The high selectivity of Mitiglinide for the pancreatic (SUR1-containing) channel over cardiac (SUR2A) or smooth muscle (SUR2B) channels is a key therapeutic feature.[11][12][13] This is partly determined by specific amino acid residues within the binding site, such as Serine 1238 in SUR1.[5][6] Mutation of the nearby Serine 1237 to Tyrosine (S1237Y) abolishes high-affinity inhibition by Mitiglinide, suggesting this residue is critical for binding.[11][14]

Quantitative Data on Mitiglinide-K-ATP Channel Interaction

The affinity and inhibitory potency of Mitiglinide have been quantified through various assays. The data highlights its high affinity and specificity for the pancreatic K-ATP channel complex.

Table 1: Binding Affinity and Inhibitory Concentration of Mitiglinide

| Parameter | Value | Experimental System | Comments |

|---|---|---|---|

| IC₅₀ | 13 nM | [³H]-Glibenclamide displacement in HIT-T15 cells | Demonstrates competitive binding with sulfonylureas.[6][11] |

| IC₅₀ | 100 nM | Patch-clamp analysis of Kir6.2/SUR1 in COS-1 cells | Direct measure of channel inhibition.[12][13] |

| IC₅₀ | 280 nM | [³H]-Glibenclamide displacement in COS-1 cells expressing SUR1 | Highlights the role of the SUR1 subunit in binding.[12] |

| IC₅₀ | 4 nM | Patch-clamp analysis of Kir6.2/SUR1 in Xenopus oocytes | Shows very high affinity in this expression system.[11] |

Table 2: Selectivity of Mitiglinide for K-ATP Channel Subtypes

| Channel Complex | Effect of Mitiglinide | Experimental System | Reference |

|---|---|---|---|

| Kir6.2/SUR1 (Pancreatic) | High-affinity inhibition (IC₅₀ ~100 nM) | Patch-clamp in COS-1 cells | [12][13] |

| Kir6.2/SUR2A (Cardiac) | No significant inhibition (even at >10 µM) | Patch-clamp in COS-1 cells | [12][13] |

| Kir6.2/SUR2B (Smooth Muscle) | No significant inhibition (even at >10 µM) | Patch-clamp in COS-1 cells |[12][13] |

Key Experimental Protocols

The characterization of Mitiglinide's interaction with K-ATP channels relies on established biophysical techniques.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through channels in a patch of cell membrane, allowing for the study of channel inhibition by Mitiglinide.[15][16]

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for electrophysiological analysis of K-ATP channels.

Detailed Methodology:

-

Cell Culture/Isolation : Use primary pancreatic β-cells or a heterologous expression system like COS-1 or HEK293 cells transfected with Kir6.2 and SUR1.[12][14]

-

Solution Preparation : Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ion concentrations. The pipette solution for whole-cell recordings typically contains K⁺ as the major cation and ATP at physiological concentrations.[17][18]

-

Recording :

-

Whole-Cell Configuration : After forming a gigaseal, rupture the membrane patch to measure the macroscopic current from all channels on the cell surface. Apply Mitiglinide to the bath solution. This configuration assesses channel activity within an intact cellular environment.[15][17]

-

Inside-Out Configuration : After forming a gigaseal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channels to the bath solution. This allows for the direct application of Mitiglinide to its binding site and is ideal for studying drug-channel kinetics.[12][15]

-

-

Data Analysis : Record currents at a fixed holding potential. Measure the reduction in current amplitude after drug application to determine the percentage of inhibition. Perform experiments with a range of Mitiglinide concentrations to construct a dose-response curve and calculate the IC₅₀ value.[12][17]

Competitive Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of Mitiglinide by measuring its ability to displace a known high-affinity radiolabeled ligand from the SUR1 subunit.

Experimental Workflow for Binding Assay

References

- 1. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]

- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 8. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. KATP Channel Inhibitors Reduce Cell Proliferation Through Upregulation of H3K27ac in Diffuse Intrinsic Pontine Glioma: A Functional Expression Investigation | MDPI [mdpi.com]

- 18. worthington-biochem.com [worthington-biochem.com]

Chemical synthesis and stereochemistry of Mitiglinide calcium hydrate

An In-depth Technical Guide to the Chemical Synthesis and Stereochemistry of Mitiglinide (B115668) Calcium Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide calcium hydrate is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide (B1211023) class of drugs and functions by stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[2][3] The chemical name for Mitiglinide calcium hydrate is calcium (2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxobutanoate dihydrate.[1] A critical feature of the molecule is the chiral center at the C2 position of the butanoate backbone, with the (S)-enantiomer being the pharmacologically active form. This guide provides a detailed overview of the various synthetic routes and the stereochemical considerations for producing Mitiglinide calcium hydrate.

Chemical Synthesis

Several synthetic strategies for Mitiglinide calcium hydrate have been developed, often starting from common precursors like succinic acid derivatives or L-phenylalanine. The primary challenge lies in the regioselective amidation of the succinic acid moiety and the stereoselective introduction of the chiral center.

Synthetic Route I: From Benzylidenesuccinic Acid

This route involves the initial formation of a benzylidenesuccinic acid intermediate, followed by asymmetric reduction to establish the chiral center.

Key Steps:

-

Stobbe Condensation: Dimethyl succinate (B1194679) condenses with benzaldehyde (B42025) in the presence of a base like sodium methoxide (B1231860) (NaOMe) to form 2-benzylidenesuccinic acid after hydrolysis.[1][4]

-

Anhydride (B1165640) Formation: The resulting acid is treated with a dehydrating agent such as acetic anhydride to yield the corresponding cyclic anhydride.[1][4]

-

Regioselective Amidation: The anhydride is opened by reaction with cis-perhydroisoindole to produce a monoamide carboxylic acid.[4]

-

Asymmetric Hydrogenation: The double bond in the monoamide is reduced using hydrogen gas over a chiral Rhodium catalyst, which stereoselectively creates the desired (S)-enantiomer.[4][5]

-

Salt Formation: The resulting (S)-Mitiglinide free acid is treated with a calcium salt, typically calcium chloride (CaCl2), in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield Mitiglinide calcium hydrate.[1][4]

Caption: Synthetic Route I for Mitiglinide via Asymmetric Hydrogenation.

Synthetic Route II: From (S)-2-Benzylsuccinic Acid

This is one of the most common approaches, utilizing a chiral starting material to avoid a late-stage asymmetric step or resolution.

Key Steps:

-

Chiral Starting Material: The synthesis begins with optically pure (S)-2-benzylsuccinic acid. This key intermediate can be obtained through resolution of racemic 2-benzylsuccinic acid using a chiral amine like (R)-(+)-α-phenylethylamine.[5]

-

Anhydride Formation: (S)-2-benzylsuccinic acid is converted to (S)-benzylsuccinic anhydride using acetic anhydride.[1][5]

-

Amidation: The chiral anhydride reacts with cis-octahydroisoindole (B142279) (also known as cis-perhydroisoindole) in a suitable solvent like toluene. This reaction proceeds with high regioselectivity to form (S)-Mitiglinide.[1]

-

Salt Formation: The final product is obtained by treating the (S)-Mitiglinide free acid with sodium hydroxide and calcium chloride in an aqueous medium.[1]

Caption: Synthetic Route II starting from chiral (S)-2-Benzylsuccinic Acid.

Synthetic Route III: Activated Ester Method

This method involves the activation of both carboxyl groups of (S)-2-benzylsuccinic acid, followed by a regioselective reaction with the amine.

Key Steps:

-

Ester Activation: (S)-2-benzylsuccinic acid is reacted with an activating agent, such as 4-nitrophenol, in the presence of a coupling agent to form a di-activated ester.[4][5]

-

Regioselective Mono-amidation: The di-activated ester undergoes a regioselective reaction with cis-perhydroisoindole at low temperature to yield a monoamide monoester.[5]

-

Hydrolysis: The remaining ester group is hydrolyzed under basic conditions (e.g., NaOH) to afford the (S)-Mitiglinide free acid.[4]

-

Salt Formation: The acid is then converted to its calcium salt as described in previous routes.[4]

Caption: Synthetic Route III via an Activated Ester Intermediate.

Stereochemistry

The pharmacological activity of Mitiglinide resides exclusively in the (S)-enantiomer. Therefore, controlling the stereochemistry at the C2 position is paramount. The primary methods to achieve this are asymmetric synthesis and classical resolution.

Stereocontrol Methods

-

Asymmetric Hydrogenation: As seen in Route I, an achiral precursor like 2-benzylidenesuccinic acid monoamide can be hydrogenated using a chiral catalyst (e.g., Rhodium complex with a chiral phosphine (B1218219) ligand like (S,S)-BPPM) to induce the formation of the (S)-enantiomer with high enantiomeric excess.[5]

-

Classical Resolution: A racemic mixture of 2-benzylsuccinic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (R)-1-phenylethylamine or (R)-1-(1-naphthyl)ethylamine.[4] The desired diastereomeric salt is then isolated by fractional crystallization, followed by acidification to liberate the pure (S)-2-benzylsuccinic acid enantiomer.[4][5]

-

Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure natural product, such as L-phenylalanine, can also be used to construct the chiral center.[5]

Caption: Key strategies for establishing the stereochemistry of Mitiglinide.

Data Presentation

Table 1: Comparison of Synthetic Routes & Yields

| Route | Starting Material(s) | Key Strategy | Overall Yield (%) | Reference |

| I | Dimethyl succinate, Benzaldehyde | Asymmetric Hydrogenation | 26.8% | [5] |

| II | (S)-2-Benzylsuccinic Acid | Chiral Precursor | 18.7% | [5] |

| III | (S)-2-Benzylsuccinic Acid | Activated Ester | Not specified | [5] |

| IV | L-Phenylalanine | Chiral Pool | 25.8% | [5] |

| V | Patented Route (CN102424664A) | Phenylalanine sulfonate | 47% | [6] |

| VI | Patented Route (Optimized) | (S)-2-benzylsuccinic acid, CDI | 24.5% | [7] |

Table 2: Physicochemical & Stereochemical Data

| Compound | Property | Value | Reference |

| Mitiglinide Calcium | Melting Point | 179-185 °C | [1][4] |

| Mitiglinide Calcium | Specific Rotation [α]D¹⁸ | +9.0° (c=1.0, CH₃OH) | [6] |

| Mitiglinide Calcium | Specific Rotation [α]D¹⁸ | +5.7° (c=1.0, MeOH) | [4] |

| Mitiglinide (Free Acid) | Specific Rotation [α]D²⁴ | –3.5° (c=1.04, MeOH) | [4] |

| Mitiglinide Calcium | Purity (HPLC) | >99.88% | [7] |

Experimental Protocols

Protocol for Route II: Synthesis from (S)-2-Benzylsuccinic Acid

Step 1: Preparation of (S)-Benzylsuccinic Anhydride (S)-2-benzylsuccinic acid is treated with an excess of acetic anhydride. The mixture is heated, often under reflux, to drive the dehydration reaction. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure to yield the crude anhydride, which can be used directly in the next step.[1]

Step 2: Preparation of (S)-Mitiglinide A solution of (S)-benzylsuccinic anhydride is prepared in a suitable aprotic solvent, such as toluene. To this solution, a solution of cis-octahydroisoindole in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by an appropriate technique (e.g., TLC). The solvent is then evaporated under reduced pressure to give the crude (S)-Mitiglinide free acid.[1]

Step 3: Preparation of Mitiglinide Calcium Dihydrate The crude (S)-Mitiglinide is dissolved in a mixture of water and a suitable alcohol (e.g., ethanol). A stoichiometric amount of aqueous sodium hydroxide is added to form the sodium salt. Subsequently, an aqueous solution of calcium chloride is added dropwise to the mixture with vigorous stirring. The resulting precipitate of Mitiglinide calcium dihydrate is collected by filtration, washed with water and acetone, and then dried under vacuum to afford the final product.[1][6] The product can be further purified by recrystallization from an ethanol/water mixture.[6]

Protocol for Optical Resolution of 2-Benzylsuccinic Acid

Racemic 2-benzylsuccinic acid is dissolved in a suitable solvent. An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt that crystallizes out is collected by filtration. This salt is then treated with an aqueous acid solution (e.g., 2N HCl) to break the salt and liberate the enantiomerically enriched 2-benzylsuccinic acid, which is extracted with an organic solvent.[4] The process of crystallization may be repeated to enhance enantiomeric purity.

Conclusion

The synthesis of Mitiglinide calcium hydrate can be accomplished through several distinct pathways. The choice of route often depends on the availability of starting materials, cost, and the desired efficiency for stereochemical control. Methods starting with the chiral precursor (S)-2-benzylsuccinic acid are direct but rely on an efficient resolution or asymmetric synthesis of this intermediate. Routes involving late-stage asymmetric hydrogenation offer an alternative but require specialized catalysts. All successful syntheses must address both the regioselective formation of the amide bond and the critical stereoselective establishment of the (S)-configuration, which is essential for the drug's therapeutic efficacy.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Page loading... [guidechem.com]

- 6. CN102424664A - Preparation method of mitiglinide calcium - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Polymorphic Forms of Mitiglinide Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of Mitiglinide calcium hydrate (B1144303), an active pharmaceutical ingredient (API) used in the management of type 2 diabetes. The solid-state properties of an API, including its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, bioavailability, and manufacturability. This document summarizes the available scientific and patent literature on the subject, presenting data in a structured format and outlining experimental methodologies.

Introduction to Mitiglinide Calcium Hydrate

Mitiglinide calcium hydrate is the calcium salt of mitiglinide, belonging to the meglitinide (B1211023) class of short-acting insulin (B600854) secretagogues. Its chemical name is monocalcium bis[(-)-(S)-2-benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid] dihydrate. The molecular formula is C₃₈H₅₀CaN₂O₈·2H₂O, and the molecular weight is 704.91 g/mol . The solid-state form of Mitiglinide calcium hydrate is crucial for its pharmaceutical development, as different polymorphic forms can exhibit distinct physicochemical properties.

Known Crystalline Forms of Mitiglinide Calcium Hydrate

Based on available patent literature, two primary crystalline forms of Mitiglinide calcium have been identified: a dihydrate form and a novel anhydrous crystalline form. Detailed crystallographic data from peer-reviewed scientific journals are limited; the following information is primarily derived from patent documents.

The dihydrate form is a commonly referenced crystalline state of Mitiglinide calcium. While extensive public crystallographic data is scarce, it is understood to be a stable hydrated form of the molecule.

A Chinese patent (CN103864669A) discloses a novel crystalline form of Mitiglinide calcium which is described as being anhydrous.[1] This form is reported to have improved stability and bioavailability compared to the dihydrate form.[1]

Comparative Physicochemical Data

The following table summarizes the available quantitative data for the known crystalline forms of Mitiglinide calcium hydrate. It is important to note that a complete public dataset for direct comparison is not available, and the information for the novel anhydrous form is limited to key characterization peaks.

| Property | Mitiglinide Calcium Dihydrate | Novel Anhydrous Crystalline Form |

| Water Content | Dihydrate | Anhydrous |

| XRPD (2θ) | Data not publicly available | ~5.40°, ~17.24°[1] |

| DSC | Data not publicly available | No significant endothermic peak at 120°C[1] |

| TGA | Data not publicly available | Data not publicly available |

| Single Crystal Data | Data not publicly available | Data not publicly available |

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of different polymorphic forms are essential for reproducibility and further research. The following sections outline the methodologies described in the available literature.

Objective: To prepare the novel anhydrous crystalline form of Mitiglinide calcium.

Methodology (based on CN103864669A): [1]

-

Dissolution: Dissolve Mitiglinide calcium in an organic solvent. Suitable solvents include methanol (B129727) or ethanol. The solution can be heated to ensure complete dissolution. For example, 10g of Mitiglinide calcium can be dissolved in 100ml of methanol and heated to 60°C.

-

Solvent Removal: The solvent is then removed under reduced pressure. For instance, the solution can be concentrated to dryness under a low vacuum (e.g., 0.02 MPa) at a temperature of 50-60°C.

-

Drying: The resulting solid is dried under vacuum at a suitable temperature (e.g., 50°C) to obtain the novel anhydrous crystalline form.

The following are standard techniques used in the solid-state characterization of pharmaceutical compounds and are relevant for the analysis of Mitiglinide calcium hydrate polymorphs.

-

X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for identifying and differentiating crystalline forms.

-

Instrument: A standard powder X-ray diffractometer.

-

Radiation: Cu Kα radiation is commonly used.

-

Scan Range: A typical 2θ range for analysis is from 2° to 40°.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting, crystallization, and solid-solid phase transitions.

-

Instrument: A differential scanning calorimeter.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere.

-

Sample Pans: Samples are hermetically sealed in aluminum pans.

-

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the water content of hydrates.

-

Instrument: A thermogravimetric analyzer.

-

Heating Rate: A common heating rate is 10°C/min.

-

Atmosphere: The analysis is typically carried out under a nitrogen purge.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymorph characterization and the relationship between the known forms of Mitiglinide calcium hydrate.

Conclusion

The solid-state chemistry of Mitiglinide calcium hydrate is an important area of study for pharmaceutical development. To date, the publicly available information primarily distinguishes between a dihydrate form and a novel anhydrous crystalline form. The anhydrous form, as described in patent literature, appears to offer advantages in terms of stability and bioavailability. However, a comprehensive understanding and comparison of these and potentially other polymorphic forms are limited by the lack of detailed, publicly available crystallographic and thermal analysis data. Further research and publication in this area would be highly beneficial for the scientific community and for the development of robust and effective drug products containing Mitiglinide calcium hydrate. Researchers are encouraged to perform thorough polymorphic screening and characterization to ensure the selection of the optimal solid form for development.

References

The Pharmacodynamics of Mitiglinide in Animal Models of Type 2 Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a rapid- and short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, has demonstrated significant efficacy in the management of postprandial hyperglycemia, a key therapeutic target in type 2 diabetes mellitus (T2DM). Its pharmacodynamic profile is characterized by a glucose-dependent stimulation of insulin secretion, which is primarily mediated through the selective inhibition of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This technical guide provides a comprehensive overview of the pharmacodynamics of mitiglinide as elucidated in various preclinical animal models of T2DM. It delves into the molecular mechanism of action, summarizes key quantitative data on its effects on glycemic control and insulin secretion, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: Selective Blockade of Pancreatic β-Cell KATP Channels

Mitiglinide exerts its insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2][3][4] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[1][4]

Under basal glucose conditions, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the β-cell membrane. Following a meal, the rise in blood glucose leads to increased intracellular ATP levels within the β-cell. This elevation in the ATP/ADP ratio directly triggers the closure of KATP channels.[5][6]

Mitiglinide mimics the effect of ATP by binding to the SUR1 subunit and inducing channel closure.[3][7] This blockade of potassium efflux leads to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[3][8] The subsequent increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in a rapid and pronounced release of insulin into the bloodstream.[3][8][9]

Crucially, mitiglinide demonstrates a high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over other types of KATP channels found in cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) tissues.[1][2][10] This selectivity contributes to a favorable cardiovascular safety profile.

Figure 1: Signaling pathway of Mitiglinide-induced insulin secretion.

Pharmacodynamic Effects in Animal Models of Type 2 Diabetes

The efficacy of mitiglinide in improving glycemic control has been demonstrated in several well-established animal models of type 2 diabetes. These models, which exhibit key features of the human disease such as insulin resistance and impaired insulin secretion, provide a valuable platform for preclinical evaluation.

Spontaneous Diabetic Models

-

Goto-Kakizaki (GK) Rats: This non-obese model of spontaneous type 2 diabetes is characterized by impaired glucose-stimulated insulin secretion. In GK rats, mitiglinide has been shown to amplify glucose-induced insulin secretion in a dose-dependent manner.[9][11] Notably, in perfused pancreas studies of GK rats, mitiglinide restored the first-phase insulin response, a critical component of postprandial glucose regulation that is often deficient in T2DM.[9][11]

-

Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: These rats develop obesity, insulin resistance, and eventually hyperglycemia. Studies in OLETF rats have demonstrated that mitiglinide administration leads to a rapid and significant increase in portal insulin levels shortly after an oral glucose tolerance test (OGTT).[12] This rapid insulinotropic effect translated to a significant reduction in peripheral blood glucose levels.[12]

-

Zucker Fatty Rats: This model exhibits obesity and severe insulin resistance. In Zucker fatty rats, mitiglinide, both alone and in combination with other oral antidiabetic agents, has been shown to effectively suppress postprandial hyperglycemia by stimulating insulin secretion.[13][14]

Induced Diabetic Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can be used to induce a model of diabetes. In STZ-induced diabetic rats, mitiglinide demonstrated a rapid-acting insulin secretion-promoting activity, which led to a decrease in the area under the concentration-time curve for plasma glucose after a liquid meal load.[3][13][14]

Quantitative Data on Pharmacodynamic Parameters

The following tables summarize the key quantitative findings from preclinical studies of mitiglinide in various animal models.

Table 1: Effect of Mitiglinide on Insulin Secretion

| Animal Model | Experimental Condition | Mitiglinide Concentration/Dose | Observed Effect on Insulin Secretion | Reference |

| Diabetic GK Rat Islets | Batch Incubation (at 8.3 & 16.7 mM glucose) | 0.1 - 10 µM | Significant amplification of glucose-induced insulin secretion. | [9] |

| Perfused GK Rat Pancreas | Perfusion with 8.3 mM glucose | 1 µM & 10 µM | Induction of a normal kinetic pattern of insulin secretion, including a first-phase response. | [9][11] |

| Prediabetic OLETF Rats | Oral Glucose Tolerance Test (1 g/kg) | Not specified | Significant increase in portal insulin levels 15 minutes after administration. | [12] |

Table 2: Effect of Mitiglinide on Blood Glucose Levels

| Animal Model | Experimental Condition | Mitiglinide Dose | Observed Effect on Blood Glucose | Reference |

| Prediabetic OLETF Rats | Oral Glucose Tolerance Test (1 g/kg) | Not specified | Significant decrease in peripheral glucose levels 15-120 minutes after administration. | [12] |

| Type 2 Diabetic Rats | Meal Load | 1-3 mg/kg (p.o.) | Dose-dependent suppression of the increase in plasma glucose levels and AUCglucose up to 5 hours. | [15] |

| STZ-Induced Diabetic Rats | Liquid Meal Load | Not specified | Decreased the post-loading plasma glucose area under the concentration-time curve. | [3] |

| STZ-Nicotinamide-Induced Diabetic Rats & Zucker Fatty Rats | Oral Glucose Tolerance Test | Not specified | Combination with other oral hypoglycemic drugs suppressed plasma glucose levels more than either agent alone. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the typical experimental protocols used in the pharmacodynamic evaluation of mitiglinide in animal models.

Figure 2: Generalized workflow for in vivo pharmacodynamic studies.

Animal Models

-

Spontaneous Models:

-

Induced Models:

-

Streptozotocin (STZ)-induced diabetes: STZ is administered intraperitoneally or intravenously to induce β-cell destruction.[3][16] To create a model more representative of T2DM, a combination of a high-fat diet and a low dose of STZ, or co-administration of nicotinamide (B372718) with STZ, is often used.[13][14]

-

Drug Administration

Mitiglinide is typically administered orally via gavage to mimic the clinical route of administration.[15] Doses used in rat models generally range from 1 to 10 mg/kg.

Oral Glucose Tolerance Test (OGTT)

-

Animals are fasted overnight (typically 16-18 hours).[12]

-

A baseline blood sample is collected.

-

Mitiglinide or vehicle is administered orally.

-

After a short interval (e.g., 15-30 minutes), a glucose solution (typically 1-2 g/kg) is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 120, 180 minutes) post-glucose administration.

-

Plasma or serum is separated for the measurement of glucose and insulin concentrations.

Meal Tolerance Test

This protocol is similar to the OGTT, but a liquid or solid meal is administered instead of a pure glucose solution to better reflect a physiological postprandial state.[3][15]

Pancreatic Islet Isolation and Insulin Secretion Assays

-

The pancreas is surgically removed from the animal.

-

Islets of Langerhans are isolated by collagenase digestion followed by purification.[9]

-

Isolated islets are cultured and then incubated in media with varying concentrations of glucose and mitiglinide.[9]

-

The supernatant is collected to measure the amount of secreted insulin.

Perfused Pancreas

This ex vivo technique allows for the study of the kinetics of insulin secretion in a more intact system than isolated islets.

-

The pancreas is surgically isolated and perfused with a buffered solution through the celiac artery.

-

The perfusion medium contains varying concentrations of glucose and mitiglinide.

-

The effluent from the portal vein is collected at regular intervals, and insulin concentrations are measured to determine the dynamics of insulin release.[9]

Figure 3: Workflow for in vitro and ex vivo insulin secretion studies.

Conclusion

Preclinical studies in a variety of animal models of type 2 diabetes have consistently demonstrated the potent and rapid-acting insulinotropic effects of mitiglinide. Its primary mechanism of action, the selective closure of pancreatic β-cell KATP channels, leads to a glucose-dependent stimulation of insulin secretion. This pharmacodynamic profile translates to effective postprandial glucose control. The data gathered from these animal models have been instrumental in establishing the therapeutic rationale for the use of mitiglinide in the management of T2DM and provide a solid foundation for further research and development in this area.

References

- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nateglinide? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of mitiglinide on glucose-induced insulin release into the portal vein and fat-induced triglyceride elevation in prediabetic and diabetic OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of combination of mitiglinide with various oral antidiabetic drugs in streptozotocin-nicotinamide-induced type 2 diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of Mitiglinide Combined with Dapagliflozin in Streptozotocin-nicotinamide-induced Type 2 Diabetic Rats and in Zucker Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

Mitiglinide's Potentiation of First-Phase Insulin Secretion in Isolated Pancreatic Islets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of mitiglinide (B115668) on first-phase insulin (B600854) secretion in isolated pancreatic islets. Mitiglinide, a rapid-acting insulin secretagogue of the meglitinide (B1211023) class, is a critical compound in the management of type 2 diabetes mellitus, primarily due to its targeted action on postprandial hyperglycemia.[1][2] This document details the molecular mechanisms, experimental protocols for assessment, and quantitative data derived from key studies, offering a comprehensive resource for researchers in the field of diabetes and metabolic diseases.

Core Mechanism of Action: Targeting the K-ATP Channel

Mitiglinide exerts its insulinotropic effect by directly interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2][3] These channels are a complex of the inwardly rectifying potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[4]

Under basal glucose conditions, K-ATP channels are open, maintaining a hyperpolarized state of the β-cell membrane. Following a meal, rising blood glucose levels lead to increased intracellular ATP. This rise in the ATP/ADP ratio triggers the closure of K-ATP channels. Mitiglinide mimics this effect by binding to the SUR1 subunit of the channel, inducing its closure independent of ATP levels.[3]

The closure of the K-ATP channels leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, a key signal for the exocytosis of insulin-containing granules.[1] This rapid, glucose-dependent mechanism allows mitiglinide to effectively restore the crucial first-phase of insulin secretion, which is often impaired in individuals with type 2 diabetes.[5][6]

Quantitative Analysis of Mitiglinide's Effect on Insulin Secretion

The following tables summarize the dose-dependent effects of mitiglinide on insulin secretion in isolated islets from both normal Wistar and diabetic Goto-Kakizaki (GK) rats. The data highlights mitiglinide's ability to amplify glucose-stimulated insulin secretion (GSIS).

Table 1: Effect of Mitiglinide on Insulin Secretion in Isolated Islets from Normal Wistar Rats

| Glucose Concentration (mM) | Mitiglinide (S 21403) Concentration (µM) | Insulin Secretion (µU/islet/h) (mean ± SEM) | Fold-Increase over Glucose Alone |

| 3.3 | 0 | 8.3 ± 1.06 | - |

| 3.3 | 0.1 | 12.6 ± 2.54 | 1.5 |

| 3.3 | 1 | 14.0 ± 1.72 | 1.7 |

| 8.3 | 0 | 25.0 ± 2.0 | - |

| 8.3 | 0.1 | 40.0 ± 3.0 | 1.6 |

| 8.3 | 1 | 50.0 ± 4.0 | 2.0 |

| 16.7 | 0 | 33.0 ± 2.5 | - |

| 16.7 | 0.1 | 52.8 ± 4.2 | 1.6 |

| 16.7 | 1 | 59.4 ± 4.7 | 1.8 |

Data extracted from a study on the action of S 21403 (mitiglinide).[5]

Table 2: Effect of Mitiglinide on Insulin Secretion in Isolated Islets from Diabetic GK Rats

| Glucose Concentration (mM) | Mitiglinide (S 21403) Concentration (µM) | Insulin Secretion (µU/islet/h) (mean ± SEM) | Fold-Increase over Glucose Alone |

| 3.3 | 0 | 5.0 ± 0.5 | - |

| 3.3 | 10 | 15.0 ± 1.5 | 3.0 |

| 8.3 | 0 | 8.0 ± 0.8 | - |

| 8.3 | 0.1 | 12.8 ± 1.3 | 1.6 |

| 8.3 | 1 | 20.0 ± 2.0 | 2.5 |

| 8.3 | 10 | 26.4 ± 2.6 | 3.3 |

| 16.7 | 0 | 10.0 ± 1.0 | - |

| 16.7 | 0.1 | 16.0 ± 1.6 | 1.6 |

| 16.7 | 1 | 25.0 ± 2.5 | 2.5 |

| 16.7 | 10 | 33.0 ± 3.3 | 3.3 |

Data extracted from a study on the action of S 21403 (mitiglinide).[4]

Table 3: Synergistic Effect of Mitiglinide and Arginine on Insulin Secretion in Isolated Islets from Wistar and GK Rats

| Animal Model | Treatment | Insulin Secretion (µU/islet/h) (mean ± SEM) |

| Wistar Rats | No addition | 1.88 ± 0.27 |

| Wistar Rats | Arginine (20 mM) | 35.1 ± 2.51 |

| Wistar Rats | Mitiglinide (10 µM) | 9.4 ± 0.66 |

| GK Rats | No addition | 0.96 ± 0.16 |

| GK Rats | Arginine (20 mM) | 10.7 ± 0.53 |

| GK Rats | Mitiglinide (10 µM) | 4.5 ± 0.49 |

Data extracted from a study on the action of S 21403 (mitiglinide), highlighting the synergistic effects of mitiglinide with other secretagogues.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitiglinide's effects on insulin secretion. The following protocols provide a step-by-step guide for the isolation of rat pancreatic islets, the execution of a perifusion assay to measure first-phase insulin secretion, and the quantification of insulin via ELISA.

References

- 1. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bear.buckingham.ac.uk [bear.buckingham.ac.uk]

- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardization fo a digestion-filtration method for isolation of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for isolation and transplantation of rat pancreatic islets in the kidney capsule to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Mitiglinide to SUR1/Kir6.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Mitiglinide (B115668) to the pancreatic ATP-sensitive potassium (KATP) channel, specifically the SUR1/Kir6.2 complex. Mitiglinide is a fast-acting insulin (B600854) secretagogue used in the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated by the high-affinity binding to and subsequent inhibition of the KATP channels in pancreatic β-cells, leading to insulin secretion.[1][2] This document details the quantitative binding data, experimental methodologies used for its determination, and the underlying signaling pathways.

Quantitative Binding Affinity of Mitiglinide

Mitiglinide exhibits a high degree of selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[1][3] This selectivity is crucial for its clinical efficacy, minimizing off-target cardiovascular effects. The binding affinity has been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiological Inhibition Data

Electrophysiological studies, particularly using the inside-out patch-clamp technique, have been instrumental in determining the inhibitory concentration (IC50) of Mitiglinide on different KATP channel subtypes. These experiments directly measure the functional consequence of drug binding, which is the inhibition of potassium ion flow through the channel.

| Channel Complex | Cell Type | IC50 (High-Affinity Site) | IC50 (Low-Affinity Site) | Reference |

| Kir6.2/SUR1 | Xenopus oocytes | 4 nM (specifically 3.8 ± 1.6 nM) | >1 mM | [1] |

| Kir6.2/SUR1 | COS-1 cells | 100 nM | Not specified | [4][5] |

| Kir6.2/SUR2A | Xenopus oocytes | 3 µM (specifically 3.2 µM) | >1 mM | [1] |

| Kir6.2/SUR2B | Xenopus oocytes | 5 µM (specifically 4.6 ± 1.6 µM) | >1 mM | [1] |

Note: The presence of both high and low-affinity binding sites has been described, with the high-affinity site on the SUR1 subunit being responsible for the therapeutic effect at clinical concentrations.[1] The low-affinity site is located on the Kir6.2 subunit.[1][3]

Radioligand Displacement Data

Competitive radioligand binding assays provide a direct measure of the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand. In the case of Mitiglinide, [3H]-glibenclamide is often used as the radioligand, indicating that their binding sites on SUR1 overlap or are allosterically coupled.[1][2]

| Assay Type | Cell/Tissue Preparation | IC50 | Reference |

| [3H]-glibenclamide displacement | HIT-15 cell microsomes | 13 nM | [1][2] |

| [3H]-glibenclamide displacement | COS-1 cells expressing SUR1 | 280 nM | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Electrophysiology: Inside-Out Patch Clamp

This technique is used to measure the activity of ion channels in a small patch of cell membrane.

1. Cell Preparation and Channel Expression:

-

The cDNAs for Kir6.2 and the desired SUR subunit (SUR1, SUR2A, or SUR2B) are co-transfected into a suitable expression system, such as Xenopus oocytes or mammalian cell lines like COS-1 or HEK293 cells.[2][3]

-

The cells are cultured for a period (e.g., 24 hours) to allow for protein expression and insertion into the cell membrane.[2]

2. Patch-Clamp Recording:

-

A glass micropipette with a very small tip diameter (2.0-3.0 MΩ resistance) is brought into contact with the cell membrane to form a high-resistance seal.[2]

-

The pipette is then pulled away from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution (inside-out configuration).[6]

-

Macroscopic currents flowing through the KATP channels in the membrane patch are recorded using an amplifier (e.g., Axon-patch 200B).[2] The membrane potential is typically held at a specific voltage (e.g., +60 mV).[2]

3. Drug Application and Data Analysis:

-

Mitiglinide solutions of increasing concentrations are applied to the bath, directly accessing the intracellular face of the membrane patch where the drug binding sites are located.[1]

-

The inhibition of the KATP channel current by Mitiglinide is measured. The dose-response relationship is then plotted to calculate the IC50 value, which is the concentration of Mitiglinide that causes 50% inhibition of the channel current.[1]

Radioligand Binding Assay: Competitive Displacement

This assay determines the affinity of an unlabeled drug (Mitiglinide) by measuring its ability to compete with a radiolabeled drug for binding to the target receptor.[7]

1. Membrane Preparation:

-

Cells expressing the target receptor (e.g., SUR1) are harvested and homogenized.[8]

-

The cell membranes are isolated through centrifugation to create a membrane preparation.[9]

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-glibenclamide) and varying concentrations of the unlabeled competitor drug (Mitiglinide).[5][7]

-

The incubation is carried out in a suitable binding buffer and allowed to reach equilibrium.[9]

3. Separation and Quantification:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that traps the membranes.[9]

-

The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[9]

4. Data Analysis:

-

The concentration of Mitiglinide that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting competition curve.[7]

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]

Signaling Pathways and Logical Relationships

The interaction of Mitiglinide with the SUR1/Kir6.2 channel initiates a cascade of events within the pancreatic β-cell, culminating in insulin secretion.

Mitiglinide-Induced Insulin Secretion Pathway

The binding of Mitiglinide to the SUR1 subunit of the KATP channel triggers its closure. This inhibition of potassium efflux leads to the depolarization of the β-cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions increases the intracellular calcium concentration, a key signal for the exocytosis of insulin-containing granules.[11][12]

Caption: Mitiglinide's mechanism of action leading to insulin secretion.

Experimental Workflow for Determining IC50

The process of determining the IC50 value for Mitiglinide involves a series of systematic steps, from preparing the biological system to analyzing the dose-response data.

Caption: Workflow for the experimental determination of IC50 values.

Logical Relationship of Mitiglinide Binding Sites

Recent structural studies have provided insights into the binding pocket of Mitiglinide on the SUR1 subunit. It binds to a site, often referred to as the "A-site," which is a common binding site for insulin secretagogues.[2][13] This site is distinct from but may overlap with the binding site of other drugs like repaglinide (B1680517) (the "B-site").[13]

Caption: Schematic of Mitiglinide's binding site on the SUR1 subunit.

References

- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 12. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of Mitiglinide Calcium Hydrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Mitiglinide (B115668) calcium hydrate (B1144303), a rapid-acting insulin (B600854) secretagogue for the management of type 2 diabetes mellitus. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this active pharmaceutical ingredient (API).

Chemical and Physical Properties

Mitiglinide calcium hydrate is the calcium salt of mitiglinide, hydrated with water molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | calcium;bis((2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate);dihydrate | [1] |

| Molecular Formula | C₃₈H₅₂CaN₂O₈ | [1] |

| Molecular Weight | 704.9 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 179-185 °C | [3] |

| Optical Activity | [α]D¹⁸ +5.7° (c=1.0, MeOH) | [3] |

Solubility Profile

The solubility of Mitiglinide calcium hydrate is a critical parameter for its formulation and bioavailability. A summary of its solubility in various solvents is provided below.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (requires sonication) | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (requires sonication) | [2] |

| Water | < 0.1 mg/mL (insoluble) | [4] |

| Ethanol | 2 mg/mL | [5] |

Solid-State Characterization

The solid-state properties of an API can significantly influence its stability, dissolution, and manufacturing processes. Key techniques for characterizing the solid state of Mitiglinide calcium hydrate include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, crystallinity, and polymorphism. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content and thermal stability.

Experimental Protocol: DSC/TGA Analysis

A standard protocol for DSC and TGA analysis would involve the following steps:

-

Sample Preparation: Accurately weigh 3-5 mg of Mitiglinide calcium hydrate into an aluminum pan. For DSC, the pan is hermetically sealed. For TGA, an open pan is typically used.

-

Instrumentation: Utilize a calibrated DSC or TGA instrument.

-

DSC Method:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

TGA Method:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermograms to determine melting endotherms, glass transitions, and mass loss events.

Logical Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis of Mitiglinide calcium hydrate.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and can be used to differentiate between polymorphs.

Experimental Protocol: PXRD Analysis

A general protocol for PXRD analysis is as follows:

-

Sample Preparation: Gently grind a small amount of Mitiglinide calcium hydrate to a fine powder. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection:

-

Scan the sample over a 2θ range of, for example, 5° to 40°.

-

Use a step size of, for instance, 0.02° and a scan speed of 2°/min.

-

-

Data Analysis: Analyze the resulting diffraction pattern, identifying the characteristic peaks (2θ values) and their relative intensities.

Stability Profile and Forced Degradation Studies

Understanding the stability of Mitiglinide calcium hydrate under various stress conditions is crucial for determining its shelf-life and storage requirements. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

The following protocols outline typical conditions for forced degradation studies as per ICH guidelines[1][6]:

| Stress Condition | Protocol |

| Acidic Hydrolysis | Dissolve Mitiglinide calcium hydrate in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis. |

| Alkaline Hydrolysis | Dissolve Mitiglinide calcium hydrate in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of Mitiglinide calcium hydrate with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours). |

| Thermal Degradation | Expose the solid powder of Mitiglinide calcium hydrate to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). |

| Photolytic Degradation | Expose the solid powder of Mitiglinide calcium hydrate to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. |

Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation and subsequent analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug substance due to degradation and for separating the degradation products from the parent drug.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Mitiglinide calcium hydrate and its degradation products would be as follows:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. Gradient or isocratic elution may be used. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for Mitiglinide (e.g., around 210 nm). |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration. |

Mechanism of Action: Signaling Pathway

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[7]

Signaling Pathway of Mitiglinide Action

Caption: Signaling pathway of Mitiglinide's insulinotropic action.

References

- 1. Mitiglinide Calcium Hydrate | C38H52CaN2O8 | CID 6918235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mitiglinide calcium hydrate | Potassium Channel | TargetMol [targetmol.com]

- 3. Portico [access.portico.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mitiglinide's Role in Regulating Postprandial Hyperglycemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, and its role in the management of postprandial hyperglycemia, a key therapeutic target in type 2 diabetes mellitus.

Core Mechanism of Action

Mitiglinide belongs to the meglitinide (B1211023) class of oral hypoglycemic agents. Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner. This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][2][3]

The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][4] Mitiglinide exhibits a high affinity and selectivity for the SUR1 subunit of the pancreatic β-cell K-ATP channel.[1][4]

The binding of mitiglinide to the SUR1 subunit leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived burst of insulin secretion.[1][3] This rapid onset and short duration of action make mitiglinide particularly effective in controlling post-meal glucose excursions.[2][5]

Signaling Pathway of Mitiglinide Action

The signaling cascade initiated by mitiglinide in pancreatic β-cells is depicted below.

Caption: Mitiglinide's signaling pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize key quantitative data related to mitiglinide's pharmacokinetics, pharmacodynamics, and clinical efficacy.

Table 1: Pharmacokinetic Parameters of Mitiglinide in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Time to Maximum Concentration (Tmax) | 0.23 - 0.28 hours | [3] |

| ~0.5 - 1 hour | [3] | |

| Terminal Elimination Half-life (t½) | ~1.2 hours | [3] |

| 1.69 ± 0.16 hours | [6] | |

| Apparent Clearance (CL/F) | 7.80 ± 1.84 L/h | [6] |

Data are presented for single oral doses ranging from 5 mg to 20 mg.

Table 2: In Vitro Activity of Mitiglinide

| Parameter | Substrate/Channel | Value | Reference |

|---|---|---|---|

| IC₅₀ | Kir6.2/SUR1 (High-affinity site) | 4 nM | [1][4] |

| IC₅₀ | Kir6.2/SUR2A | 3 µM | [1][4] |

| IC₅₀ | Kir6.2/SUR2B | 5 µM | [1][4] |

IC₅₀ values represent the concentration required for 50% inhibition.

Table 3: Clinical Efficacy of Mitiglinide in Patients with Type 2 Diabetes | Study Parameter | Mitiglinide Treatment | Comparator/Control | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Postprandial Glucose (PPG) | | PPG Reduction (30-90 min post-meal) | Mitiglinide + Voglibose (B1684032) | Mitiglinide alone or Voglibose alone | Significantly greater reduction with combination |[7] | | AUC >140 mg/dL (3h post-breakfast) | 4812 ± 4219 mg/dL·min | Sitagliptin (B1680988): 7807 ± 6391 mg/dL·min | Significantly lower with mitiglinide (p=0.042) |[8] | | AUC >140 mg/dL (3h post-lunch) | 5658 ± 5856 mg/dL·min | Sitagliptin: 8492 ± 7161 mg/dL·min | Significantly lower with mitiglinide (p=0.050) |[8] | | Pre-lunch Glucose | 116 ± 26 mg/dL | Sitagliptin: 131 ± 34 mg/dL | Significantly lower with mitiglinide (p=0.022) |[8] | | Glycated Hemoglobin (HbA1c) | | HbA1c Reduction | Modest decrease | Placebo | - |[5] | | Glycemic Variability | | 24-h Glycemic Fluctuation (Total Area) | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.04) |[9][10] | | Mean Amplitude of Glycemic Excursions | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.03) |[9][10] | | Time in Hyperglycemia | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.02) |[9][10] | AUC: Area Under the Curve. Data are presented as mean ± standard deviation where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the effects of mitiglinide.

4.1. Electrophysiological Analysis of K-ATP Channel Inhibition (Patch-Clamp)